4-(Acetylamino)-2-nitrobenzoic acid
Overview
Description
4-(Acetylamino)-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetylamino group at the 4-position and a nitro group at the 2-position on the benzene ring
Mechanism of Action
Target of Action
The primary target of 4-(Acetylamino)-2-nitrobenzoic acid is Neuraminidase , an enzyme found in Influenza B virus (strain B/Lee/1940) and Influenza A virus (strain A/Tokyo/3/1967 H2N2) .
Mode of Action
This compound interacts with its target, Neuraminidase, by catalyzing the removal of terminal sialic acid residues from viral and cellular glycoconjugates . This interaction facilitates the budding of the virus .
Biochemical Pathways
It is known that the compound plays a role in the life cycle of the influenza virus by facilitating virus budding . This suggests that it may affect pathways related to viral replication and release.
Pharmacokinetics
It is known that the compound interacts with neuraminidase, suggesting that it is able to reach the site of viral replication
Result of Action
The action of this compound results in the facilitation of virus budding, which is a crucial step in the life cycle of the influenza virus . By interacting with Neuraminidase and removing terminal sialic acid residues from glycoconjugates, the compound enables the release of new virus particles from infected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetylamino)-2-nitrobenzoic acid typically involves the nitration of 4-acetylaminobenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 2-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization to obtain the final product in a pure form.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat or catalysts.
Major Products Formed:
Reduction: 4-(Aminomethyl)-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetylamino)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Acetamidobenzoic acid
- 2-Nitrobenzoic acid
- 4-Nitrobenzoic acid
Comparison: 4-(Acetylamino)-2-nitrobenzoic acid is unique due to the presence of both an acetylamino group and a nitro group on the benzene ring This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, which may only have one of these functional groups
Properties
IUPAC Name |
4-acetamido-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-7(9(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOLPCSICJNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175922 | |
Record name | NSC 202381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-29-5 | |
Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC202381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 202381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6L2ZS2CPC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4-(acetylamino)-2-nitrobenzoic acid as a metabolite of 2,4-dinitrotoluene?
A1: Identifying this compound (4AA2NBA) as a metabolite of 2,4-dinitrotoluene (2,4-DNT) is crucial for understanding the biotransformation pathways of this compound in vivo [, ]. This knowledge helps researchers assess potential toxicity by identifying which metabolites are formed and in what quantities. For example, the research found that 4AA2NBA was a major metabolite of 2,4-DNT in rat urine and bile, suggesting a significant metabolic route [, ].
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